molecular formula C8H14O3 B14647559 4-{[(Prop-2-yn-1-yl)oxy]methoxy}butan-1-ol CAS No. 52831-84-2

4-{[(Prop-2-yn-1-yl)oxy]methoxy}butan-1-ol

Cat. No.: B14647559
CAS No.: 52831-84-2
M. Wt: 158.19 g/mol
InChI Key: XVWPZMBONYZTQW-UHFFFAOYSA-N
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Description

4-{[(Prop-2-yn-1-yl)oxy]methoxy}butan-1-ol is an organic compound with a unique structure that includes both an alkyne and an ether functional group. This compound is of interest in various fields of chemistry due to its potential reactivity and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[(Prop-2-yn-1-yl)oxy]methoxy}butan-1-ol typically involves the reaction of propargyl alcohol with a suitable butanol derivative under controlled conditions. One common method involves the use of a base such as sodium hydride to deprotonate the alcohol, followed by the addition of a butanol derivative to form the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity, often involving continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

4-{[(Prop-2-yn-1-yl)oxy]methoxy}butan-1-ol can undergo various types of chemical reactions, including:

    Oxidation: The alkyne group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The alkyne can be reduced to an alkene or alkane using hydrogenation techniques.

    Substitution: The ether linkage can be targeted for nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Hydrogen gas in the presence of a palladium catalyst is often used for hydrogenation.

    Substitution: Nucleophiles such as halides or thiolates can be used under basic conditions.

Major Products Formed

    Oxidation: Aldehydes, carboxylic acids.

    Reduction: Alkenes, alkanes.

    Substitution: Various substituted ethers.

Scientific Research Applications

4-{[(Prop-2-yn-1-yl)oxy]methoxy}butan-1-ol has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique functional groups.

    Medicine: Explored for its potential therapeutic properties, particularly in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 4-{[(Prop-2-yn-1-yl)oxy]methoxy}butan-1-ol exerts its effects depends on the specific reaction or application. In biochemical contexts, it may interact with enzymes or receptors, altering their activity. The alkyne group can participate in click chemistry reactions, forming stable triazole linkages.

Comparison with Similar Compounds

Similar Compounds

  • 1-Methoxy-4-(prop-2-yn-1-yloxy)benzene
  • 2-Methoxy-4-(prop-2-en-1-yl)phenol

Uniqueness

4-{[(Prop-2-yn-1-yl)oxy]methoxy}butan-1-ol is unique due to its combination of an alkyne and ether functional group, which provides distinct reactivity and versatility in various chemical reactions compared to its analogs.

Properties

CAS No.

52831-84-2

Molecular Formula

C8H14O3

Molecular Weight

158.19 g/mol

IUPAC Name

4-(prop-2-ynoxymethoxy)butan-1-ol

InChI

InChI=1S/C8H14O3/c1-2-6-10-8-11-7-4-3-5-9/h1,9H,3-8H2

InChI Key

XVWPZMBONYZTQW-UHFFFAOYSA-N

Canonical SMILES

C#CCOCOCCCCO

Origin of Product

United States

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